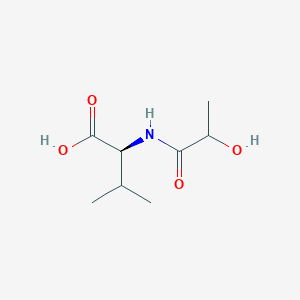
Acetic acid;5-methoxy-2-methyl-4-phenyl-1-benzothiepin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;5-methoxy-2-methyl-4-phenyl-1-benzothiepin-3-ol is a complex organic compound that belongs to the class of benzothiepins. This compound is characterized by its unique structure, which includes a benzothiepin ring system substituted with methoxy, methyl, and phenyl groups, along with an acetic acid moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methoxy-2-methyl-4-phenyl-1-benzothiepin-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiepin Ring: The benzothiepin ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted benzene derivative and a sulfur-containing reagent.
Introduction of Substituents: The methoxy, methyl, and phenyl groups are introduced through various substitution reactions. For example, methoxy groups can be added via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through esterification or acylation reactions, often using acetic anhydride or acetyl chloride as reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These processes are typically scaled up and optimized for higher yields and cost-effectiveness. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;5-methoxy-2-methyl-4-phenyl-1-benzothiepin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide for methylation, acetic anhydride for acetylation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Acetic acid;5-methoxy-2-methyl-4-phenyl-1-benzothiepin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;5-methoxy-2-methyl-4-phenyl-1-benzothiepin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H,5H-Pyrano 3,2-cbenzopyran-5-one, 3,4-dihydro-2-methoxy-2-methyl-4-phenyl
- Methacetin
Uniqueness
Acetic acid;5-methoxy-2-methyl-4-phenyl-1-benzothiepin-3-ol is unique due to its specific substitution pattern and the presence of the benzothiepin ring system. This structural uniqueness imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
72262-59-0 |
|---|---|
Formule moléculaire |
C20H20O4S |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
acetic acid;5-methoxy-2-methyl-4-phenyl-1-benzothiepin-3-ol |
InChI |
InChI=1S/C18H16O2S.C2H4O2/c1-12-17(19)16(13-8-4-3-5-9-13)18(20-2)14-10-6-7-11-15(14)21-12;1-2(3)4/h3-11,19H,1-2H3;1H3,(H,3,4) |
Clé InChI |
MTZHAJSIHXMYPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C2=CC=CC=C2S1)OC)C3=CC=CC=C3)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)

![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]-](/img/structure/B14478768.png)

![1-Ethenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14478778.png)


![2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14478791.png)

